Daclatasvir dihydrochloride

Catalog No.
S001440
CAS No.
1009119-65-6
M.F
C40H51ClN8O6
M. Wt
775.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Daclatasvir dihydrochloride

CAS Number

1009119-65-6

Product Name

Daclatasvir dihydrochloride

IUPAC Name

methyl N-[(2S)-1-[(2S)-2-[5-[4-[4-[2-[(2S)-1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate;hydrochloride

Molecular Formula

C40H51ClN8O6

Molecular Weight

775.3 g/mol

InChI

InChI=1S/C40H50N8O6.ClH/c1-23(2)33(45-39(51)53-5)37(49)47-19-7-9-31(47)35-41-21-29(43-35)27-15-11-25(12-16-27)26-13-17-28(18-14-26)30-22-42-36(44-30)32-10-8-20-48(32)38(50)34(24(3)4)46-40(52)54-6;/h11-18,21-24,31-34H,7-10,19-20H2,1-6H3,(H,41,43)(H,42,44)(H,45,51)(H,46,52);1H/t31-,32-,33-,34-;/m0./s1

InChI Key

AQVSGTIFAZLGND-VZJXZGSTSA-N

SMILES

CC(C)C(C(=O)N1CCCC1C2=NC=C(N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=C(N5)C6CCCN6C(=O)C(C(C)C)NC(=O)OC)NC(=O)OC.Cl.Cl

Solubility

Soluble in DMSO.

Synonyms

BMS-790052, Carbamic acid, N,N'-((1,1'-biphenyl)-4,4'-diylbis(1H-imidazole-5,2-diyl-(2S)-2,1-pyrrolidinediyl((1S)-1-(1-methylethyl)-2-oxo-2,1-ethanediyl)))bis-, C,C'-dimethyl ester, daclatasvir, Daklinza

Canonical SMILES

CC(C)C(C(=O)N1CCCC1C2=NC=C(N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=C(N5)C6CCCN6C(=O)C(C(C)C)NC(=O)OC)NC(=O)OC.Cl

Isomeric SMILES

CC(C)[C@@H](C(=O)N1CCC[C@H]1C2=NC=C(N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=C(N5)[C@@H]6CCCN6C(=O)[C@H](C(C)C)NC(=O)OC)NC(=O)OC.Cl

Description

The exact mass of the compound Daclatasvir dihydrochloride is 738.38533 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO.. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Imidazoles - Supplementary Records. It belongs to the ontological category of hydrochloride in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Mechanism of Action:

  • Daclatasvir belongs to a class of drugs called NS5A inhibitors. It specifically targets a non-structural protein (NS5A) essential for HCV replication [].
  • By binding to NS5A, daclatasvir disrupts its interaction with host cell factors, thereby inhibiting viral RNA replication and assembly [].

Clinical Efficacy:

  • Extensive research has demonstrated daclatasvir's effectiveness in achieving sustained virologic response (SVR), which signifies the eradication of HCV from the body [, ].
  • Studies have shown high SVR rates (over 90%) in patients with different HCV genotypes, including those with advanced liver disease or co-infection with HIV [, ].

Combination Therapy:

  • Daclatasvir is rarely used alone and is most effective when combined with other antiviral medications, such as sofosbuvir [, ].
  • This combination approach has significantly improved cure rates compared to older interferon-based therapies, offering a shorter treatment duration with fewer side effects [].

Current Research:

  • Ongoing scientific research is exploring the potential applications of daclatasvir in treating other viral infections beyond HCV.
  • Some studies are investigating its efficacy against hepatitis B virus and dengue virus [].

Important Note:

  • Daclatasvir is a prescription medication and should only be used under the supervision of a qualified healthcare professional.
  • This information is for educational purposes only and should not be construed as medical advice.

Daclatasvir dihydrochloride is an antiviral medication primarily used to treat chronic hepatitis C virus infections. It functions as a direct-acting antiviral agent, specifically targeting the nonstructural protein 5A (NS5A) of the hepatitis C virus. By inhibiting NS5A, daclatasvir disrupts viral replication and assembly, making it effective against various genotypes of the virus, especially genotypes 1, 3, and 4. The compound is marketed under the brand name Daklinza and is typically administered in combination with other antiviral medications such as sofosbuvir or ribavirin to enhance therapeutic efficacy .

Daclatasvir acts as a specific inhibitor of the NS5A protein of the HCV []. NS5A is a non-structural viral protein essential for HCV replication. By binding to NS5A, daclatasvir disrupts its interaction with other viral proteins and cellular membranes, hindering the assembly of new HCV particles [].

Daclatasvir is generally well-tolerated with manageable side effects like fatigue, headache, and nausea []. However, it can interact with other medications, so consulting a healthcare professional before use is crucial [].

Safety data:

  • In clinical trials, daclatasvir, in combination with other DAAs, has shown a good safety profile with minimal severe adverse effects [].
During its synthesis and metabolic processes. The key reaction involves the binding of daclatasvir to the NS5A protein, which alters its conformation and inhibits its function in the viral replication cycle. This interaction prevents the assembly of the replication complex necessary for hepatitis C virus propagation. The compound is metabolized primarily by cytochrome P450 3A4 enzymes in the liver, leading to various metabolites that may also have pharmacological effects .

Daclatasvir exhibits potent antiviral activity against hepatitis C virus by specifically inhibiting the NS5A protein. This inhibition results in a decrease in viral RNA levels and disrupts the formation of new virions. Clinical studies have demonstrated that daclatasvir can achieve a sustained virologic response in patients, indicating effective viral suppression and potential cure of hepatitis C infections. Importantly, daclatasvir does not appear to prolong the QT interval, which is a consideration for patient safety during treatment .

The synthesis of daclatasvir dihydrochloride involves several key steps:

  • Friedel-Crafts Acylation: The process begins with a Friedel-Crafts acylation of biphenyl using chloroacetyl chloride and aluminum chloride as a catalyst. This reaction occurs in a solvent such as 1,2-dichloroethane.
  • Formation of Intermediate Compounds: The reaction mixture is treated with hydrochloric acid to isolate intermediate compounds.
  • Purification: The resulting compounds undergo purification processes to yield daclatasvir in its desired form.
  • Conversion to Dihydrochloride Salt: Finally, daclatasvir is converted into its dihydrochloride salt form for improved solubility and stability .

Daclatasvir is primarily used in the treatment of chronic hepatitis C infections, particularly when combined with other antiviral agents like sofosbuvir or ribavirin. Its use has been associated with significant improvements in patient outcomes, including reduced liver-related complications and improved quality of life. Daclatasvir is also being investigated for potential applications in treating other viral infections due to its mechanism of action against viral replication .

Daclatasvir has been studied for its interactions with various medications and substances. Notably, it should not be used concurrently with certain drugs such as carbamazepine, phenytoin, or rifampin due to potential reductions in efficacy caused by enzyme induction. Additionally, co-administration with amiodarone may increase the risk of serious cardiovascular side effects . Regular monitoring and adjustment of treatment regimens are recommended to mitigate these risks.

Daclatasvir shares similarities with other antiviral agents targeting hepatitis C virus but possesses unique attributes that distinguish it from these compounds. Below is a comparison with similar compounds:

Compound NameMechanism of ActionUnique Features
SofosbuvirNucleotide polymerase inhibitorEffective against all HCV genotypes
LedipasvirNS5A inhibitorUsed in combination with sofosbuvir
VelpatasvirNS5A inhibitorBroad activity against various HCV genotypes
OmbitasvirNS5A inhibitorPart of a fixed-dose combination therapy

Daclatasvir's unique mechanism involves specific binding to NS5A that alters its structure, which is critical for its antiviral efficacy against resistant strains of hepatitis C virus .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

5

Exact Mass

774.3620091 g/mol

Monoisotopic Mass

774.3620091 g/mol

Heavy Atom Count

55

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

50ZO25C11D

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure]

Drug Indication

Daklinza is indicated in combination with other medicinal products for the treatment of chronic hepatitis C virus (HCV) infection in adults (see sections 4. 2, 4. 4 and 5. 1). , , For HCV genotype specific activity, see sections 4. 4 and 5. 1. ,

ATC Code

J05AP07

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Wikipedia

Daclatasvir dihydrochloride

Use Classification

Human drugs -> Antivirals for systemic use -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15
1: LiverTox: Clinical and Research Information on Drug-Induced Liver Injury [Internet]. Bethesda (MD): National Institute of Diabetes and Digestive and Kidney Diseases; 2012-. Available from http://www.ncbi.nlm.nih.gov/books/NBK547875/ PubMed PMID: 31643211.
2: Mucenic M, Brandão ABM, Marroni CA, Fleck Junior AM, Zanotelli ML, Leipnitz I, Meine MH, Kiss G, Martini J, Schlindwein ES, Costabeber AM, Sacco FKR, Rossato G, Cantisani GPC. Sofosbuvir, ribavirin and pegylated interferon for a daclatasvir-resistent genotype 3 hepatitis C virus: case report and review. Rev Inst Med Trop Sao Paulo. 2019 Feb 14;61:e12. doi: 10.1590/S1678-9946201961012. Review. PubMed PMID: 30785566; PubMed Central PMCID: PMC6376924.
3: Rivero-Juarez A, Brieva T, Frias M, Rivero A. Pharmacodynamic and pharmacokinetic evaluation of the combination of daclatasvir/sofosbuvir/ribavirin in the treatment of chronic hepatitis C. Expert Opin Drug Metab Toxicol. 2018 Sep;14(9):901-910. doi: 10.1080/17425255.2018.1506765. Epub 2018 Aug 2. Review. PubMed PMID: 30058394.
4: Drugs and Lactation Database (LactMed) [Internet]. Bethesda (MD): National Library of Medicine (US); 2006-. Available from http://www.ncbi.nlm.nih.gov/books/NBK500818/ PubMed PMID: 29999877.
5: Thiam A, Conway B. Daclatasvir, asunaprevir and beclabuvir fixed-dose combination for patients with genotype 1 chronic hepatitis C. Drugs Today (Barc). 2018 Apr;54(4):237-244. doi: 10.1358/dot.2018.54.4.2795154. Review. PubMed PMID: 29869645.
6: Esposito I, Marciano S, Trinks J. Pharmacokinetic and pharmacodynamic evaluation of daclatasvir, asunaprevir plus beclabuvir as a fixed-dose co-formulation for the treatment of hepatitis C. Expert Opin Drug Metab Toxicol. 2018 Jun;14(6):649-657. doi: 10.1080/17425255.2018.1483336. Epub 2018 Jun 10. Review. PubMed PMID: 29855221.
7: Gandhi Y, Eley T, Fura A, Li W, Bertz RJ, Garimella T. Daclatasvir: A Review of Preclinical and Clinical Pharmacokinetics. Clin Pharmacokinet. 2018 Aug;57(8):911-928. doi: 10.1007/s40262-017-0624-3. Review. PubMed PMID: 29353349.
8: Institute for Quality and Efficiency in Health Care. Daclatasvir (Addendum to Commission A14-31) [Internet]. Cologne, Germany: Institute for Quality and Efficiency in Health Care (IQWiG); 2015 Jan 29. Available from http://www.ncbi.nlm.nih.gov/books/NBK385766/ PubMed PMID: 28609078.
9: Institute for Quality and Efficiency in Health Care. Daclatasvir -- Benefit Assessment According to §35a Social Code Book V [Internet]. Cologne, Germany: Institute for Quality and Efficiency in Health Care (IQWiG); 2014 Nov 27. Available from http://www.ncbi.nlm.nih.gov/books/NBK385735/ PubMed PMID: 28609066.
10: Shimada M, Nakamura N, Endo T, Yamabe H, Nakamura M, Murakami R, Narita I, Tomita H. Daclatasvir/asunaprevir based direct-acting antiviral therapy ameliorate hepatitis C virus-associated cryoglobulinemic membranoproliferative glomerulonephritis: a case report. BMC Nephrol. 2017 Mar 29;18(1):109. doi: 10.1186/s12882-017-0534-5. Review. PubMed PMID: 28356063; PubMed Central PMCID: PMC5372252.
11: Bonora S, Puoti M. Use of Daclatasvir in HCV/HIV-Coinfected Patients in a Real-Life Setting. AIDS Rev. 2017 Jan-Mar;19(1):24-34. Review. PubMed PMID: 28182611.
12: Gamal N, Gitto S, Andreone P. Efficacy and Safety of Daclatasvir in Hepatitis C: An Overview. J Clin Transl Hepatol. 2016 Dec 28;4(4):336-344. doi: 10.14218/JCTH.2016.00038. Epub 2016 Nov 3. Review. PubMed PMID: 28097103; PubMed Central PMCID: PMC5225154.
13: Liao H, Tan P, Zhu Z, Yan X, Huang J. Sofosbuvir in combination with daclatasvir in liver transplant recipients with HCV infection: A systematic review and meta-analysis. Clin Res Hepatol Gastroenterol. 2017 Jun;41(3):262-271. doi: 10.1016/j.clinre.2016.12.001. Epub 2017 Jan 9. Review. PubMed PMID: 28082137.
14: Hayes CN, Imamura M, Chayama K. The practical management of chronic hepatitis C infection in Japan - dual therapy of daclatasvir + asunaprevir. Expert Rev Gastroenterol Hepatol. 2017 Feb;11(2):103-113. doi: 10.1080/17474124.2017.1270205. Epub 2016 Dec 16. Review. PubMed PMID: 27936974.
15: Alavian SM, Rezaee-Zavareh MS. Daclatasvir-based Treatment Regimens for Hepatitis C Virus Infection: A Systematic Review and Meta-Analysis. Hepat Mon. 2016 Aug 22;16(9):e41077. eCollection 2016 Sep. Review. PubMed PMID: 27826322; PubMed Central PMCID: PMC5097339.
16: Garimella T, You X, Wang R, Huang SP, Kandoussi H, Bifano M, Bertz R, Eley T. A Review of Daclatasvir Drug-Drug Interactions. Adv Ther. 2016 Nov;33(11):1867-1884. Epub 2016 Sep 23. Review. PubMed PMID: 27664109; PubMed Central PMCID: PMC5083780.
17: Peng Q, Li K, Cao MR, Bie CQ, Tang HJ, Tang SH. Daclatasvir combined with peginterferon-α and ribavirin for the treatment of chronic hepatitis C: a meta-analysis. Springerplus. 2016 Sep 15;5(1):1569. doi: 10.1186/s40064-016-3218-x. eCollection 2016. Review. PubMed PMID: 27652142; PubMed Central PMCID: PMC5023653.
18: Wang HL, Lu X, Yang X, Xu N. Effectiveness and safety of daclatasvir plus asunaprevir for hepatitis C virus genotype 1b: Systematic review and meta-analysis. J Gastroenterol Hepatol. 2017 Jan;32(1):45-52. doi: 10.1111/jgh.13587. Review. PubMed PMID: 27597318.
19: Keating GM. Daclatasvir: A Review in Chronic Hepatitis C. Drugs. 2016 Sep;76(14):1381-91. doi: 10.1007/s40265-016-0632-x. Review. PubMed PMID: 27550544.
20: Manolakopoulos S, Zacharakis G, Zissis M, Giannakopoulos V. Safety and efficacy of daclatasvir in the management of patients with chronic hepatitis C. Ann Gastroenterol. 2016 Jul-Sep;29(3):282-96. doi: 10.20524/aog.2016.0041. Epub 2016 May 11. Review. PubMed PMID: 27366028; PubMed Central PMCID: PMC4923813.

Explore Compound Types